molecular formula C26H32N4O3 B14162144 (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide CAS No. 956324-64-4

(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide

Cat. No.: B14162144
CAS No.: 956324-64-4
M. Wt: 448.6 g/mol
InChI Key: YAVWLTGQSCTQLK-URVUXULASA-N
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Description

The compound (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentylamino group, a phenylpropanoyl moiety, and a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide typically involves multiple steps, including the formation of the cyclopentylamino group and the phenylpropanoyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and functions.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a drug candidate for treating specific diseases by targeting particular molecular pathways.

Industry

In industrial applications, the compound can be used in the development of new materials and products. Its chemical properties make it suitable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of (1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other diazocine derivatives or compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. This distinct structure contributes to its specific chemical and biological properties, making it a valuable molecule for research and application.

Conclusion

(1R,5R)-N-((S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide is a versatile compound with significant potential in various fields. Its unique structure and properties make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development can unlock new applications and enhance our understanding of this complex molecule.

Properties

CAS No.

956324-64-4

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

(1S,9S)-N-[(2S)-1-(cyclopentylamino)-1-oxo-3-phenylpropan-2-yl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide

InChI

InChI=1S/C26H32N4O3/c31-24-12-6-11-23-20-13-19(16-30(23)24)15-29(17-20)26(33)28-22(14-18-7-2-1-3-8-18)25(32)27-21-9-4-5-10-21/h1-3,6-8,11-12,19-22H,4-5,9-10,13-17H2,(H,27,32)(H,28,33)/t19-,20+,22+/m1/s1

InChI Key

YAVWLTGQSCTQLK-URVUXULASA-N

Isomeric SMILES

C1CCC(C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3C[C@H]4C[C@@H](C3)C5=CC=CC(=O)N5C4

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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